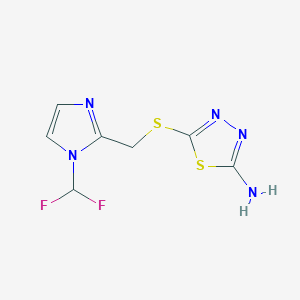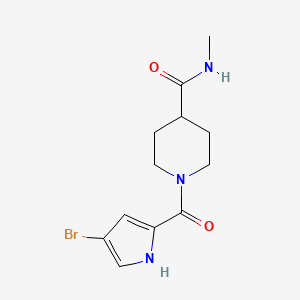
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine: is a synthetic organic compound that features a cyclopropylmethyl group, a thiophene ring, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Glycine Moiety: This step involves the coupling of the glycine derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopropylmethyl derivatives.
Aplicaciones Científicas De Investigación
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving glycine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar compounds include:
n-(Cyclopropylmethyl)-n-(thiophene-3-carbonyl)glycine: Lacks the methyl group on the thiophene ring.
n-(Cyclopropylmethyl)-n-(4-methylthiophene-2-carbonyl)glycine: The position of the carbonyl group on the thiophene ring is different.
n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)alanine: The glycine moiety is replaced with alanine.
The uniqueness of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-[cyclopropylmethyl-(4-methylthiophene-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-6-17-7-10(8)12(16)13(5-11(14)15)4-9-2-3-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
Clave InChI |
KXTMYPFXOLLGLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1C(=O)N(CC2CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)



![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)



![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)

